molecular formula C10H9ClN2 B1626312 8-Chloro-2-methylquinolin-4-amine CAS No. 68017-48-1

8-Chloro-2-methylquinolin-4-amine

Cat. No.: B1626312
CAS No.: 68017-48-1
M. Wt: 192.64 g/mol
InChI Key: AUOKCARPGGOSDI-UHFFFAOYSA-N
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Description

8-Chloro-2-methylquinolin-4-amine is a quinoline derivative with the molecular formula C10H9ClN2. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry . The compound is characterized by a chlorine atom at the 8th position, a methyl group at the 2nd position, and an amine group at the 4th position on the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-2-methylquinolin-4-amine typically involves the reaction of 2-methylquinoline with chlorinating agents such as phosphorus oxychloride (POCl3) to introduce the chlorine atom at the 8th position. The resulting 8-chloro-2-methylquinoline is then subjected to amination reactions using ammonia or amine derivatives to introduce the amine group at the 4th position .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chlorination and amination processes under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes .

Chemical Reactions Analysis

Types of Reactions

8-Chloro-2-methylquinolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted quinolines depending on the nucleophile used.

    Oxidation Products: Quinoline N-oxides.

    Reduction Products: Dihydroquinolines.

Scientific Research Applications

8-Chloro-2-methylquinolin-4-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Chloro-2-methylquinolin-4-amine is unique due to the presence of both the chlorine atom at the 8th position and the amine group at the 4th position, which imparts distinct chemical and biological properties. This combination of functional groups allows for diverse chemical reactivity and potential therapeutic applications .

Properties

IUPAC Name

8-chloro-2-methylquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2/c1-6-5-9(12)7-3-2-4-8(11)10(7)13-6/h2-5H,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUOKCARPGGOSDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC=C(C2=N1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90499343
Record name 8-Chloro-2-methylquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90499343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68017-48-1
Record name 8-Chloro-2-methylquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90499343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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